molecular formula C9H12N2 B1353567 3,4-dihydroquinolin-1(2H)-amine CAS No. 5825-45-6

3,4-dihydroquinolin-1(2H)-amine

Cat. No. B1353567
CAS RN: 5825-45-6
M. Wt: 148.2 g/mol
InChI Key: OQMROOTVLOXIJH-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-amine, also known as DHQ, is an organic compound belonging to the quinolone family. It is a colorless solid that is soluble in water, ethanol and other organic solvents. DHQ is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In

Scientific Research Applications

Synthesis of Functionalized Derivatives

  • Catalyst-Free Synthesis : A catalyst-free method for synthesizing functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives was developed, involving a Mannich type reaction followed by intramolecular cyclization. This environmentally benign multi-component reaction provides a sustainable approach under completely neutral conditions. The synthesized compounds displayed significant antibacterial activity (Ramana et al., 2016).

Redox Reactions and Dual C-H Functionalization

Catalytic Applications

  • Selenium-Catalyzed Carbonylative Synthesis : An efficient selenium-catalyzed method for synthesizing 3,4-dihydroquinazolin-2(1H)-one derivatives using a safe CO precursor was developed. This process operates under mild conditions and tolerates a variety of aryl/alkyl amines (Zhou, Qi, & Wu, 2019).

Biocatalytic Applications

  • Biocatalytic α-Oxidation of Cyclic Amines : A method for synthesizing lactams and formamides through biocatalytic α-oxidation of amines was developed. Synthetic 3,4‐dihydroquinolin‐2(1H)‐one serves as a key precursor for antidepressant bioactive molecules (Zheng et al., 2017).

Innovative Synthetic Methods

  • Switchable Synthesis Strategy : An innovative redox-neutral switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives was developed, utilizing a hydride-transfer/N-dealkylation/N-acylation strategy. This method provides access to highly functionalized products and has potential applications in synthesizing CYP11B2 inhibitors (Yang et al., 2020).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMROOTVLOXIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423684
Record name 3,4-dihydroquinolin-1(2H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinolin-1(2H)-amine

CAS RN

5825-45-6
Record name 1-Amino-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5825-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dihydroquinolin-1(2H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinolin-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-nitroso-1,2,3,4-tetrahydroquinoline (10.0 g, 61.66 mmol) in 60 mL dry THF was added dropwise to a refluxing suspension of LiAlH4 (4.26 g, 112.21 mmol) in 130 mL THF. The reaction was allowed to reflux for 1 hour, cooled to 0° C., and then quenched by the dropwise addition of Rochelle's salt solution. The resulting precipitate was diluted with THF and filtered. The filtrate was then concentrated under reduced pressure, then purified by flash chromatography to give the product (4.83 g, 52.9%) as a white solid. 1H-NMR (300 MHz, CDCl3): δ 7.12 (m, 2H), 6.95 (d, 1H), 6.69 (m, 1H), 3.32 (m, 2H), 2.75 (t, 2H), 2.04 (dt, 2H) ppm; MS m/z calculated for C9H13NO (M+H): 149.1. Found 149.1 (M+H, ESI+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
52.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Zhuo, L Zheng, X Zou, Y Zhong… - The Journal of Organic …, 2022 - ACS Publications
A facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-…
Number of citations: 3 pubs.acs.org
L Zheng, L Cai, W Mei, G Liu, L Deng… - The Journal of …, 2022 - ACS Publications
An efficient copper-catalyzed aerobic oxidative cross-dehydrogenative coupling reaction for the synthesis of multisubstituted phosphorylhydrazides from N,N-disubstituted hydrazines …
Number of citations: 11 pubs.acs.org
JP Burke, Z Bian, S Shaw, B Zhao… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia-1 (Mcl-1) is an antiapoptotic member of the Bcl-2 family of proteins that is overexpressed and amplified in many cancers. Overexpression of Mcl-1 allows cancer …
Number of citations: 97 pubs.acs.org
X Zou, L Zheng, X Zhuo, Y Zhong, Y Wu… - The Journal of …, 2023 - ACS Publications
A copper-promoted aerobic oxidative [3+2] cycloaddition reaction for the synthesis of various substituted pyrazoles from N,N-disubstituted hydrazines with alkynoates in the presence of …
Number of citations: 4 pubs.acs.org
B Zhong, F Chen, Y Ge, D Liu - Royal Society Open …, 2023 - royalsocietypublishing.org
The carbon–nitrogen double bond (C=N) is a fundamentally important functional group in organic chemistry. This is largely due to the fact that C=N acts as electrophilic synthon to give …
Number of citations: 5 royalsocietypublishing.org
R Ren, X Wang, DA Leas, C Scheurer… - ACS infectious …, 2023 - ACS Publications
We discovered dibenzannulated medium-ring keto lactams (11,12-dihydro-5H-dibenzo[b,g]azonine-6,13-diones) as a new antimalarial chemotype. Most of these had chromatographic …
Number of citations: 6 pubs.acs.org
N Ghavtadze, R Fröhlich, EU Würthwein - 2010 - Wiley Online Library
N‐{2‐[Alkynyl(hetero)aryl]methylene}indolin‐1‐amines 3 undergo, upon treatment with silver nitrate in chloroform at 60 C, electrophilic cyclization reactions to afford annulated pyridine …
SA Scholl, H Wadepohl, LH Gade - Organometallics, 2013 - ACS Publications
Reaction of cyclic 1,1′-disubstituted hydrazines with the bis(dimethylamido)zirconium complex [Zr{(N Xyl ) 2 N py } (NMe 2 ) 2 ] (1) in the presence of dmap yielded the hexacoordinate …
Number of citations: 25 pubs.acs.org
T Kuchimaru, T Kadonosono, C Corona, SJ Dwight…
Number of citations: 0

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